2-Butoxy-1-phenylethanone
Description
2-Butoxy-1-phenylethanone is an aromatic ketone derivative with the inferred structure Ph-C(O)-CH₂-O-(CH₂)₃CH₃, where a phenylethanone backbone is substituted with a butoxy group at the 2-position. The butoxy group likely enhances lipophilicity, influencing solubility and reactivity compared to unsubstituted phenylethanone derivatives .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-butoxy-1-phenylethanone |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
MIKJKIMMCNQHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .
Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenation, particularly bromination.
Common Reagents and Conditions:
Bromination: Using pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) with catalysts like NH4OAc or FeCl3
Oxidation: Using oxidizing agents like or .
Reduction: Using reducing agents like or .
Major Products:
Brominated derivatives: such as .
Alcohols: and depending on the reaction conditions.
Scientific Research Applications
Alpha-Butoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of bromoacetophenone derivatives .
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of fragrances, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .
Comparison with Similar Compounds
2-Ethoxy-1-phenylethanol (CAS 22383-53-5)
- Molecular Formula : C₁₀H₁₄O₂
- Structure: Ethoxy group (-OCH₂CH₃) replaces the ketone oxygen in 2-Butoxy-1-phenylethanone, forming a secondary alcohol.
- Properties : Higher polarity due to the hydroxyl group, leading to increased water solubility compared to ketones. Used as an intermediate in fragrances and pharmaceuticals .
2-(1,3-Benzothiazol-2-yl)-1-phenylethanone (CAS 56071-71-7)
- Molecular Formula: C₁₅H₁₁NOS
- Structure: Benzothiazole ring attached to the phenylethanone backbone.
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS 23085-45-2)
- Molecular Formula : C₁₅H₁₁ClN₂O
- Structure : Chlorinated benzimidazole substituent.
- Properties : The electron-withdrawing chloro group and aromatic N-heterocycle may increase electrophilicity, making it reactive in cross-coupling reactions or kinase inhibition studies .
Comparative Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound* | C₁₂H₁₆O₂ | 192.26 (inferred) | Butoxy, ketone | Solvent, synthetic intermediate |
| 2-Ethoxy-1-phenylethanol | C₁₀H₁₄O₂ | 166.22 | Ethoxy, hydroxyl | Pharmaceuticals, fragrances |
| 2-Benzothiazolyl derivative | C₁₅H₁₁NOS | 253.32 | Benzothiazole, ketone | Optoelectronics, sensors |
| Chlorobenzimidazole analog | C₁₅H₁₁ClN₂O | 270.71 | Chloro, benzimidazole | Medicinal chemistry |
*Inferred data due to lack of direct evidence.
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